1-(3,4-Dichlorophenyl)pyrrolidine
Overview
Description
1-(3,4-Dichlorophenyl)pyrrolidine, also known as 1-DCPP, is an organochlorine compound derived from the pyrrolidine family. It is a colorless solid with a molecular weight of 207.01 g/mol and a melting point of 92-94°C. 1-DCPP is primarily used in scientific research as an agonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood modulation, and memory formation. Additionally, 1-DCPP has been studied for its potential to modulate the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation.
Scientific Research Applications
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Drug Discovery
- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained include the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
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Treatment of Autoimmune Diseases
- A new series of cis-3,4-diphenylpyrrolidine derivatives has been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- The methods of application or experimental procedures involve replacing a non-stereochemical with a stereochemical group .
- The results or outcomes obtained include the beneficial activity of these derivatives for the treatment of autoimmune diseases .
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Treatment of Bacterial Infections
- A series of trans-1,3,4-trisubstituted pyrrolidines has been developed for the biological evaluation of their cytotoxicity and synergistic activity in combination with meropenem towards New Delhi metallo-β-lactamase (NDM-1) positive carbapenem-resistant Enterobacteriaceae (CRE) .
- The methods of application or experimental procedures involve the efficient construction of these pyrrolidines via boric acid-catalyzed 1,3-dipolar cycloaddition of N-benzylazomethine ylide with methyl ferulate .
- The results or outcomes obtained include the discovery of a promising hit compound that exhibited low cytotoxicity, moderate NDM-1 enzyme inhibition, and potent synergistic activity against a panel of clinically isolated NDM-1 positive CRE .
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Antimicrobial Activity
- Pyrrolidine derivatives are known to have antimicrobial activity . This includes antibacterial and antifungal activities .
- The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives and testing their antimicrobial activity against various strains of bacteria and fungi .
- The results or outcomes obtained include the discovery of pyrrolidine derivatives that exhibit significant antimicrobial activity .
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Antiviral Activity
- Some pyrrolidine derivatives are known to have antiviral activity .
- The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives and testing their antiviral activity against various viruses .
- The results or outcomes obtained include the discovery of pyrrolidine derivatives that exhibit significant antiviral activity .
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Anticancer Activity
- Pyrrolidine derivatives are known to have anticancer activity .
- The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives and testing their anticancer activity against various cancer cell lines .
- The results or outcomes obtained include the discovery of pyrrolidine derivatives that exhibit significant anticancer activity .
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Organic Synthesis
- Pyrrolidine is used as a building block in the synthesis of more complex organic compounds .
- The methods of application or experimental procedures involve various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained include the synthesis of new compounds with potential biological activity .
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Agrochemicals
- Some pyrrolidine derivatives are used in the production of agrochemicals .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their application in agriculture .
- The results or outcomes obtained include the production of effective agrochemicals for crop protection .
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Dyestuff
properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQDUDDTDRSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613139 | |
Record name | 1-(3,4-Dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)pyrrolidine | |
CAS RN |
957065-92-8 | |
Record name | 1-(3,4-Dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.